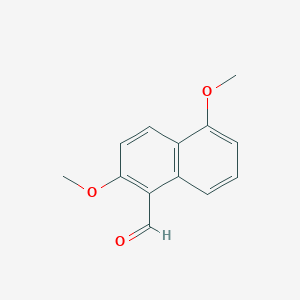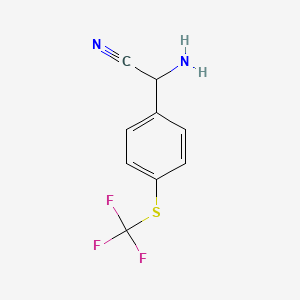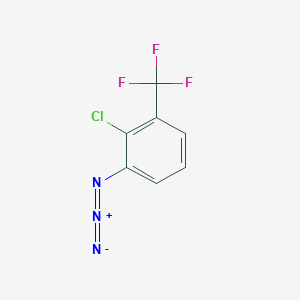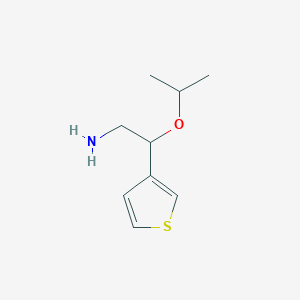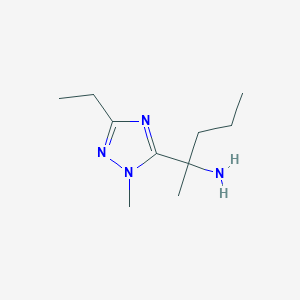
4-(Benzyloxy)-2,5-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)-2,5-dimethylaniline is an organic compound belonging to the class of anilines It features a benzyloxy group attached to the benzene ring, along with two methyl groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2,5-dimethylaniline typically involves the reaction of 4-benzyloxybenzaldehyde with 2,5-dimethylaniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where the benzaldehyde derivative is coupled with the aniline derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and reaction parameters is crucial to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Benzyloxy)-2,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction of nitro groups to amines using reagents like zinc or tin in dilute mineral acid.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Zinc or tin in dilute hydrochloric acid.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; aluminum chloride for Friedel-Crafts acylation.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Nitro or acyl-substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-2,5-dimethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in the synthesis of bioactive molecules with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)-2,5-dimethylaniline is not fully understood. it is believed to interact with specific molecular targets, leading to various biological effects. For instance, similar compounds like monobenzone exert their effects by increasing the excretion of melanin from melanocytes, leading to depigmentation . The exact pathways and molecular targets involved in the action of this compound require further investigation.
Comparación Con Compuestos Similares
4-(Benzyloxy)phenol: Used in the synthesis of dyes and as a depigmenting agent.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Utilized in the synthesis of Schiff base ligands and metal complexes.
4-(Benzyloxy)-3-methoxybenzaldehyde: Employed in the synthesis of neurotrophic agents.
Uniqueness: 4-(Benzyloxy)-2,5-dimethylaniline is unique due to the presence of both benzyloxy and dimethyl groups on the aromatic ring, which can influence its reactivity and potential applications. Its specific substitution pattern distinguishes it from other similar compounds, making it valuable for targeted synthetic and research purposes.
Propiedades
Número CAS |
92646-40-7 |
|---|---|
Fórmula molecular |
C15H17NO |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
2,5-dimethyl-4-phenylmethoxyaniline |
InChI |
InChI=1S/C15H17NO/c1-11-9-15(12(2)8-14(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10,16H2,1-2H3 |
Clave InChI |
JQEXZIMHDYZQPS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OCC2=CC=CC=C2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


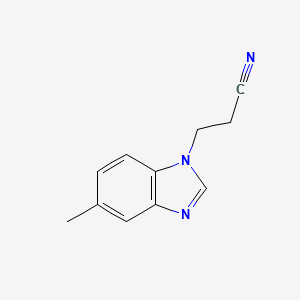
![7-Cyclopropyl-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13621658.png)
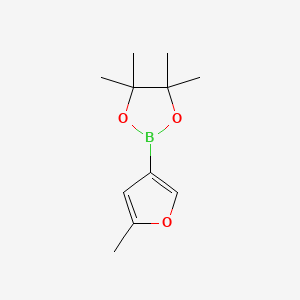
![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13621666.png)
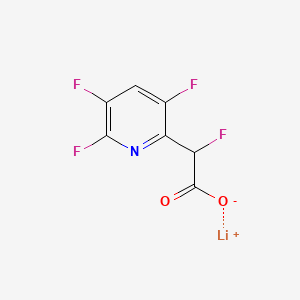
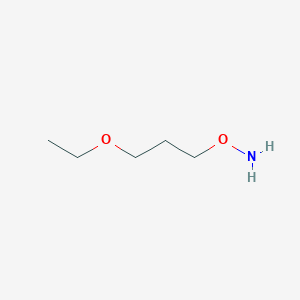
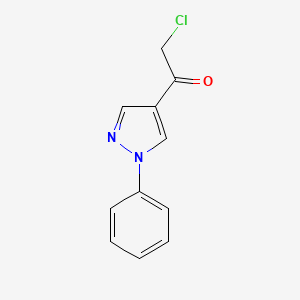
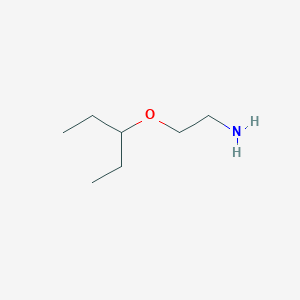
![(6-Oxaspiro[3.4]octan-5-YL)methanamine](/img/structure/B13621707.png)
